cis-2-Isopropyl-6-methylmorpholine
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Overview
Description
cis-2-Isopropyl-6-methylmorpholine: is a heterocyclic organic compound that belongs to the morpholine family. It is characterized by a six-membered ring containing one nitrogen atom and one oxygen atom. This compound is notable for its unique structural features, which include an isopropyl group at the second position and a methyl group at the sixth position, both in the cis configuration. These structural attributes contribute to its distinct chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of cis-2-Isopropyl-6-methylmorpholine typically involves the cyclization of diisopropanolamine in the presence of an acidic catalyst such as sulfuric acid. The reaction is carried out under controlled conditions to ensure the formation of the cis isomer. The process involves the elimination of water from diisopropanolamine, leading to the formation of the morpholine ring .
Industrial Production Methods: In industrial settings, the production of this compound can be achieved through similar cyclization reactions, often utilizing continuous flow reactors to enhance efficiency and yield. The reaction conditions, such as temperature and pressure, are optimized to maximize the production of the desired cis isomer while minimizing by-products .
Chemical Reactions Analysis
Types of Reactions: cis-2-Isopropyl-6-methylmorpholine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of the nitrogen and oxygen atoms in the ring, as well as the isopropyl and methyl substituents.
Common Reagents and Conditions:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate under mild conditions to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced derivatives.
Major Products: The major products formed from these reactions include N-oxides, reduced morpholine derivatives, and various substituted morpholines, depending on the specific reagents and conditions used .
Scientific Research Applications
cis-2-Isopropyl-6-methylmorpholine has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.
Chemistry: In chemistry, it serves as a versatile intermediate in the synthesis of complex organic molecules.
Biology: In biological research, this compound is used as a probe to study the interactions of morpholine derivatives with biological macromolecules. It helps in understanding the binding mechanisms and effects of morpholine-based drugs on biological systems .
Medicine: In medicine, this compound is investigated for its potential therapeutic properties. It is used in the development of drugs targeting specific molecular pathways, particularly those involving nitrogen-containing heterocycles .
Industry: In the industrial sector, this compound is employed as a solvent and catalyst in various chemical processes. Its stability and reactivity make it suitable for use in the production of polymers, resins, and other industrial chemicals .
Mechanism of Action
The mechanism of action of cis-2-Isopropyl-6-methylmorpholine involves its interaction with specific molecular targets and pathways. The compound’s nitrogen and oxygen atoms play a crucial role in its binding to target molecules, facilitating various biochemical reactions. The isopropyl and methyl groups contribute to its overall stability and reactivity, enhancing its effectiveness in different applications .
Comparison with Similar Compounds
cis-2,6-Dimethylmorpholine: Similar in structure but lacks the isopropyl group, making it less sterically hindered and potentially less reactive in certain reactions.
trans-2,6-Dimethylmorpholine: The trans isomer of 2,6-dimethylmorpholine, which has different stereochemical properties and reactivity compared to the cis isomer.
2,2-Dimethylmorpholine: Lacks the isopropyl group and has two methyl groups at the second position, resulting in different chemical properties and applications.
Uniqueness: cis-2-Isopropyl-6-methylmorpholine is unique due to the presence of both an isopropyl and a methyl group in the cis configuration. This specific arrangement imparts distinct steric and electronic properties, making it a valuable compound for various chemical and industrial applications .
Properties
Molecular Formula |
C8H17NO |
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Molecular Weight |
143.23 g/mol |
IUPAC Name |
(2R,6S)-2-methyl-6-propan-2-ylmorpholine |
InChI |
InChI=1S/C8H17NO/c1-6(2)8-5-9-4-7(3)10-8/h6-9H,4-5H2,1-3H3/t7-,8-/m1/s1 |
InChI Key |
CERIOZOOOANTCX-HTQZYQBOSA-N |
Isomeric SMILES |
C[C@@H]1CNC[C@@H](O1)C(C)C |
Canonical SMILES |
CC1CNCC(O1)C(C)C |
Origin of Product |
United States |
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